5-(4-METHOXYPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-1,3-OXAZOLE-2-CARBOXAMIDE
Description
Properties
IUPAC Name |
5-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-1,3-oxazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-23-15-7-3-13(4-8-15)11-20-18(22)19-21-12-17(25-19)14-5-9-16(24-2)10-6-14/h3-10,12H,11H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVOWHQGXGAJIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=NC=C(O2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-METHOXYPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-1,3-OXAZOLE-2-CARBOXAMIDE typically involves the reaction of 4-methoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then cyclized with a suitable reagent to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the oxazole ring, potentially leading to ring-opening reactions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the oxazole ring.
Substitution: Nitrated or halogenated derivatives of the aromatic rings.
Scientific Research Applications
5-(4-METHOXYPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-1,3-OXAZOLE-2-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-(4-METHOXYPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-1,3-OXAZOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
1,3,4-Oxadiazole Derivatives (LMM5, LMM11, 6d)
- Structure : 1,3,4-oxadiazole core (two nitrogens, one oxygen) vs. 1,3-oxazole (one nitrogen, one oxygen).
- Substituents : LMM5 includes a benzyl(methyl)sulfamoyl group and a 4-methoxyphenyl substituent .
- Activity : LMM5 and LMM11 exhibit antifungal activity against C. albicans via thioredoxin reductase inhibition, with MIC values ranging from 8–32 µg/mL . The oxadiazole’s additional nitrogen may enhance binding to enzyme active sites compared to the oxazole core.
- However, oxazoles may offer better metabolic stability due to reduced ring strain.
Substituent Modifications
4-Methoxyphenyl vs. Chloro-Phenoxyphenyl (Compound 6d)
- Structure: 6d (1,3,4-oxadiazole) substitutes a 4-chloro-2-phenoxyphenyl group and a 4-methylpyridin-2-yl carboxamide .
- In contrast, the target compound’s methoxy groups improve hydrophilicity, favoring oral bioavailability.
Alkyl vs. Methoxy Substituents (Pyrazole Carbohydrazide)
- Structure : A pyrazole carbohydrazide with a 4-octyloxyphenyl group () .
- Activity : The octyloxy chain increases lipophilicity, likely enhancing membrane permeability but limiting aqueous solubility. The target compound’s methoxy groups balance lipophilicity and solubility, suggesting broader therapeutic applicability.
Research Findings and Mechanistic Insights
- Synthetic Accessibility: Benzothiazepinones () require multi-step synthesis (16–20 hours under nitrogen), whereas oxazole derivatives like the target compound may be synthesized more efficiently via cyclocondensation .
- Solubility vs. Permeability : The pyrazole carbohydrazide’s octyloxy group (logP ~5.2) prioritizes membrane penetration, whereas the target compound’s methoxy groups (logP ~3.8) favor aqueous solubility .
Biological Activity
The compound 5-(4-Methoxyphenyl)-N-[(4-Methoxyphenyl)Methyl]-1,3-Oxazole-2-Carboxamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 314.34 g/mol
- CAS Number : [Not specified in search results]
Research indicates that compounds similar to this compound exhibit various modes of action, primarily through:
- Inhibition of Enzymatic Activity : Many oxazole derivatives function as enzyme inhibitors, particularly in cancer pathways.
- Modulation of Signaling Pathways : These compounds may influence pathways such as the MAPK/ERK pathway, which is crucial in cell proliferation and survival.
Anticancer Activity
Studies have demonstrated significant anticancer properties for related oxazole compounds. For instance:
- In vitro Studies : Compounds with similar structures showed IC values in the low micromolar range against various cancer cell lines (e.g., HeLa and MCF-7) .
- Mechanism : The anticancer effects are often attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase .
Anti-inflammatory Properties
Some derivatives have shown promise in reducing inflammation:
- Inhibition of Cytokine Release : Compounds similar to this compound have been observed to inhibit TNF-alpha release in LPS-stimulated models .
Case Studies
- Study on Tubulin Inhibition :
- Anti-inflammatory Effects :
Data Table: Biological Activity Overview
| Activity Type | Compound Variant | IC Range | Mechanism of Action |
|---|---|---|---|
| Anticancer | Similar Oxazole Derivative | 0.08 - 12.07 mM | Tubulin polymerization inhibition |
| Anti-inflammatory | Related Compound | 10 mM | TNF-alpha release inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
